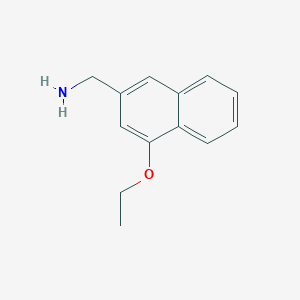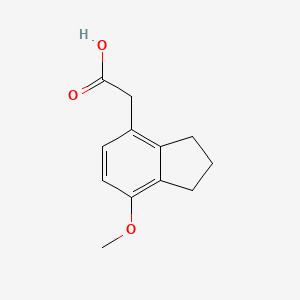
(S)-1-Benzyl-5-hydroxypiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Benzyl-5-hydroxypiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidinone ring substituted with a benzyl group and a hydroxyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-5-hydroxypiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Benzylation: The piperidine derivative undergoes benzylation using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxylation: The benzylated intermediate is then subjected to hydroxylation using oxidizing agents like osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Benzyl-5-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
Oxidation: 1-Benzyl-5-oxopiperidin-2-one.
Reduction: 1-Benzyl-5-hydroxypiperidin-2-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-Benzyl-5-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a starting material for various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-1-Benzyl-5-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Benzyl-5-hydroxypiperidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activity.
1-Benzyl-5-oxopiperidin-2-one: Lacks the hydroxyl group, leading to different reactivity and applications.
1-Benzyl-5-hydroxypiperidin-2-ol: The reduced form with an additional hydroxyl group.
Uniqueness
(S)-1-Benzyl-5-hydroxypiperidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomer and other related compounds. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(5S)-1-benzyl-5-hydroxypiperidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 |
InChI-Schlüssel |
KZTIAEIAFIDXCI-NSHDSACASA-N |
Isomerische SMILES |
C1CC(=O)N(C[C@H]1O)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(=O)N(CC1O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



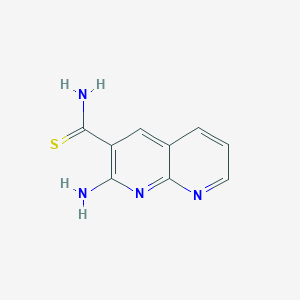
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

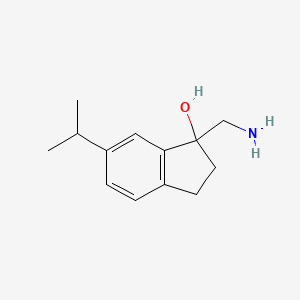
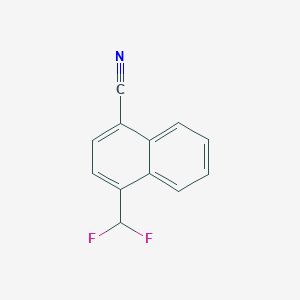

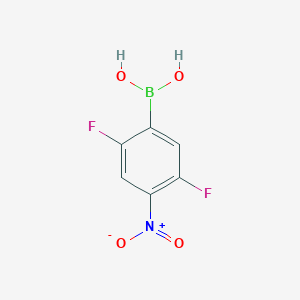
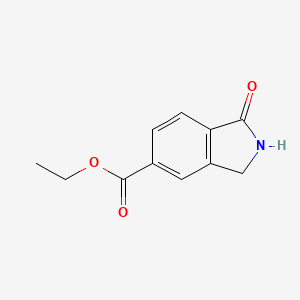
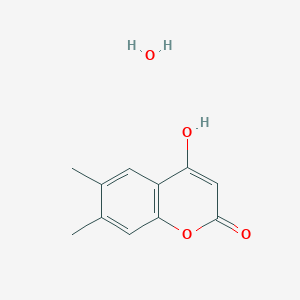
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
